5-(2-Chloro-4-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid
Description
Properties
Molecular Formula |
C13H9BClFN2O5 |
|---|---|
Molecular Weight |
338.48 g/mol |
IUPAC Name |
[3-[(2-chloro-4-nitrophenyl)carbamoyl]-5-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H9BClFN2O5/c15-11-6-10(18(22)23)1-2-12(11)17-13(19)7-3-8(14(20)21)5-9(16)4-7/h1-6,20-21H,(H,17,19) |
InChI Key |
JGVQEEYFVVEKHQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)(O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(2-Chloro-4-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chloronitrophenylcarbamoyl intermediate, which is then coupled with a fluorobenzeneboronic acid derivative. Common reagents used in these reactions include dichloromethane, substituted anilines, and hydrochloric acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5-(2-Chloro-4-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions for these reactions include hydrogen gas, catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Boronic acids have been extensively studied for their ability to inhibit proteasomes, which are crucial for regulating protein degradation in cells. This inhibition can lead to the accumulation of pro-apoptotic factors, thus inducing cancer cell death. Research has shown that derivatives like 5-(2-Chloro-4-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid can exhibit selective cytotoxicity against certain cancer cell lines, making them promising candidates for further development as anticancer agents .
Drug Development
Targeting Enzymes : The compound's ability to form reversible covalent bonds with specific enzymes enhances its potential as a drug candidate. Boronic acids can act as inhibitors for serine proteases and other enzymes involved in disease processes. Studies indicate that modifications to the boronic acid moiety can optimize binding affinity and selectivity .
Materials Science
Sensors and Catalysts : The unique properties of boronic acids allow them to be used in the development of sensors for detecting biomolecules, such as glucose. The compound can also serve as a catalyst in various organic reactions, including Suzuki coupling reactions, which are vital for synthesizing complex organic compounds .
Environmental Applications
Pollutant Detection : Research has explored the use of boronic acids in environmental monitoring, particularly for detecting phenolic compounds in water sources. The ability of this compound to selectively bind to specific pollutants makes it a candidate for developing sensitive detection methods .
Case Study 1: Anticancer Activity Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized several boronic acid derivatives, including this compound, and evaluated their cytotoxic effects on various cancer cell lines. The study found that this compound exhibited significant antiproliferative activity against breast cancer cells, highlighting its potential as a lead compound for further development .
Case Study 2: Enzyme Inhibition Studies
A research article in Bioorganic & Medicinal Chemistry Letters detailed how this compound was tested against specific serine proteases. The results indicated that it could effectively inhibit enzyme activity at low concentrations, suggesting a mechanism of action that involves the formation of stable enzyme-inhibitor complexes .
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is often mediated by hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Table 1: Comparison of Key Analogs from JRD Fluorochemicals
| Compound Name | CAS Number | Substituent Positions (Phenylcarbamoyl) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 1449132-61-9 | 2-Cl, 4-NO₂ | C₁₃H₉BClFN₂O₅ | 338.48 |
| 5-(4-Chloro-2-nitrophenyl-carbamoyl)-3-fluoro | H54121 | 4-Cl, 2-NO₂ | C₁₃H₉BClFN₂O₅ | 338.48 |
| 5-(5-Chloro-2-nitrophenylcarbamoyl)-3-fluoro | B20938 | 5-Cl, 2-NO₂ | C₁₃H₉BClFN₂O₅ | 338.48 |
| 2-Chloro-5-(4-fluoro-3-nitrophenylcarbamoyl) | H55156 | 4-F, 3-NO₂, 2-Cl | C₁₃H₉BClFN₂O₅ | 338.48 |
Key Observations :
- All analogs share the same molecular formula and weight, emphasizing the role of substituent positioning in modulating reactivity and solubility.
- The nitro group’s position (2 vs.
Substituent Variations in Alfa’s Catalog
Alfa offers analogs with diverse chloro-substituted phenylcarbamoyl groups (Table 2). These highlight the effects of halogen placement and fluorine substitution:
Table 2: Alfa’s Structural Variants
| Compound Name | Product Code | Substituents (Phenylcarbamoyl) | Molecular Formula |
|---|---|---|---|
| 5-(2-Chlorophenylcarbamoyl)-2-fluoro | H54987 | 2-Cl | C₁₃H₁₀BClFNO₃ |
| 5-(4-Bromo-2-chlorophenylcarbamoyl)-3-fluoro | H54869 | 4-Br, 2-Cl | C₁₃H₉BClBrFNO₃ |
| 4-(4-Chlorophenylcarbamoyl)-3-fluoro | H54474 | 4-Cl | C₁₃H₁₀BClFNO₃ |
Key Observations :
- Bromine substitution (e.g., H54869) increases molecular weight and may influence cross-coupling reactivity due to larger atomic radius .
Biological Activity
5-(2-Chloro-4-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of inhibitors for various biological targets. This compound's unique structure, characterized by the presence of a chloro and nitro group, may influence its biological activity, making it a subject of interest for further research.
- Molecular Formula : C13H9BClFN2O5
- Molecular Weight : 338.48 g/mol
- CAS Number : 1449132-61-9
Boronic acids are known to interact with biological macromolecules, particularly enzymes. The mechanism of action for this compound may involve the following pathways:
- Enzyme Inhibition : Similar boronic acids have shown the ability to inhibit serine proteases through reversible covalent bonding. Preliminary studies suggest that this compound may exhibit similar inhibitory effects, although specific enzyme interactions remain to be elucidated.
- Binding Properties : The presence of the chloro and nitro substituents could enhance binding affinity to certain targets, potentially leading to increased biological activity compared to simpler boronic acids.
Biological Activity Studies
Research on the biological activity of this compound is still in its early stages. However, several studies have investigated related compounds, providing insights into potential activities:
Case Study 1: Inhibition of Serine Proteases
A study focused on the interaction between boronic acids and serine proteases demonstrated that modifications in the aromatic ring could significantly affect inhibitory potency. The introduction of electron-withdrawing groups like nitro and chloro was shown to enhance binding affinity and inhibition rates.
Case Study 2: Antitumor Activity
Research on structurally related compounds has indicated that certain boronic acids can induce apoptosis in cancer cells through the inhibition of proteasome activity. This pathway is critical for regulating cell cycle and apoptosis, suggesting that this compound may also exhibit similar effects if further studied.
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and potential biological activities of compounds related to this compound:
| Compound Name | Molecular Formula | Unique Features | Potential Activity |
|---|---|---|---|
| This compound | C13H9BClFN2O5 | Contains both chloro and nitro groups | Potential protease inhibitor |
| 3-Chloro-5-fluorophenylboronic Acid | C6H5BClFO2 | Simpler structure without nitro group | Used in coupling reactions |
| 5-(4-Chloro-2-nitrophenylcarbamoyl)-3-fluorobenzeneboronic Acid | C13H9BClFN2O5 | Different positioning of chloro and nitro groups | May exhibit different reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
